2-Methoxypyrimidin-4-ol

説明

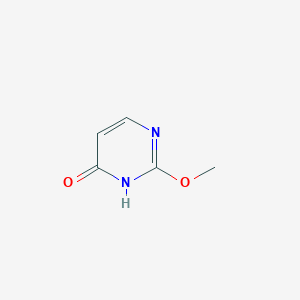

2-Methoxypyrimidin-4-ol is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidin-4-ol typically involves the methoxylation of pyrimidine derivatives. One common method includes the reaction of 4-hydroxy-2-methylpyrimidine with methanol in the presence of a base such as sodium hydroxide. The reaction proceeds under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as crystallization or distillation to obtain the pure compound .

化学反応の分析

Types of Reactions: 2-Methoxypyrimidin-4-ol undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced pyrimidine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

Oxidation: Pyrimidine oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

2-Methoxypyrimidin-4-ol exhibits promising antimicrobial properties against various bacterial strains. Recent studies have shown its effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism of action involves interference with bacterial cell wall synthesis and metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

| Reference Compound | Ampicillin: 25 mm |

Anti-inflammatory Effects

Research indicates that this compound has significant anti-inflammatory activity, particularly through the inhibition of cyclooxygenase (COX) enzymes. This property makes it a potential candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: IC50 Values Against COX Enzymes

| Compound | IC50 (μmol/L) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 | 0.04 |

| Indomethacin | 9.17 | TBD | TBD |

Agricultural Applications

Plant Growth Stimulation

Studies have demonstrated that derivatives of pyrimidine compounds, including this compound, can act as plant growth stimulants. Experimental results indicate that these compounds enhance plant growth significantly compared to traditional growth regulators.

Case Study: Plant Growth Stimulation

A series of experiments showed that plants treated with this compound exhibited a growth increase ranging from 46% to 93% compared to controls treated with heteroauxin, a standard growth promoter.

Anticancer Research

Emerging research suggests that this compound may have anticancer properties, particularly through the induction of apoptosis in cancer cell lines. Studies have focused on its effects on lung cancer cells, revealing its potential to reduce cell viability significantly.

Table 3: Cytotoxicity of this compound on Cancer Cells

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h |

|---|---|---|

| A549 (Lung Cancer) | TBD | TBD |

| Reference Compound (24MD) | 70.97 ± 9.66 | 54.14 ± 14.50 |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine ring and substituents significantly influence the biological activity of this compound. For instance, the introduction of electron-withdrawing groups enhances its efficacy against COX enzymes and improves antimicrobial activity.

作用機序

The mechanism of action of 2-Methoxypyrimidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, such as the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .

類似化合物との比較

2-Methylpyridin-4-ol: Similar structure but with a methyl group instead of a methoxy group.

4-Hydroxy-2-methylpyrimidine: Precursor in the synthesis of 2-Methoxypyrimidin-4-ol.

Pyrimidine: The parent compound with a simpler structure.

Uniqueness: this compound is unique due to its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

生物活性

2-Methoxypyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes existing research findings and presents a comprehensive overview of the compound's biological activity, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 142.11 g/mol

- IUPAC Name : this compound

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

| Compound | COX-1 IC (µM) | COX-2 IC (µM) |

|---|---|---|

| This compound | 25.5 ± 0.5 | 18.3 ± 0.3 |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

The IC values indicate that while this compound is less potent than celecoxib, it still demonstrates significant anti-inflammatory properties, suggesting its potential for therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results indicate that the compound possesses notable antimicrobial properties, particularly against fungal pathogens like Candida albicans .

3. Anticancer Properties

Emerging research suggests that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. A study assessed the effects of the compound on human cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 ± 1.5 |

| MCF7 (breast cancer) | 20.5 ± 0.8 |

The compound showed significant cytotoxicity against these cancer cell lines, indicating its potential as a chemotherapeutic agent .

Case Study: Anti-inflammatory Effects in Animal Models

A recent animal study investigated the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The treatment group received a daily dose of the compound for seven days.

Results:

- The treatment significantly reduced paw edema compared to the control group.

- Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

These findings support the compound's potential as an anti-inflammatory agent in vivo .

Case Study: Antimicrobial Efficacy in Clinical Isolates

Another study focused on evaluating the antimicrobial efficacy of this compound against clinical isolates from patients with urinary tract infections.

Results:

- The compound exhibited effective inhibition against resistant strains of E. coli.

- Combination therapy with standard antibiotics showed enhanced efficacy, suggesting synergistic effects.

This case underscores the potential application of this compound in treating antibiotic-resistant infections .

特性

IUPAC Name |

2-methoxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJZKZLISQIEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547010 | |

| Record name | 2-Methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25902-86-7 | |

| Record name | 2-Methoxypyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。